molecular formula C9H10N2O2 B136598 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 141068-81-7

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B136598
M. Wt: 178.19 g/mol
InChI Key: JVYJTIARQJQCKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which are structurally similar to the target compound, begins with 2-amino-5-nitrophenol as the starting material . Another related compound, 7-dimethylamino-1,4-benzoxazin-2-ones, is synthesized by condensing α-keto-acids with 2-amino-5-dimethylaminophenol . These methods demonstrate the versatility in the synthesis of benzoxazinone derivatives, which can be tailored for the introduction of various substituents at the 7-position of the benzoxazinone ring.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone core, which can be further modified with various substituents. The molecular structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined by X-ray crystallography, revealing a monoclinic space group and extensive intermolecular hydrogen bonding . This suggests that similar benzoxazinone derivatives, including 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, may also exhibit significant intermolecular interactions, which could influence their physical properties and reactivity.

Chemical Reactions Analysis

Benzoxazinone derivatives participate in various chemical reactions due to their reactive functional groups. For example, the 7-dimethylamino-1,4-benzoxazin-2-ones can be further condensed with aromatic aldehydes to yield styryl dyes, and these compounds can be opened by hydrochloric acid to afford benzalketoacid ethyl esters . These reactions demonstrate the chemical versatility of the benzoxazinone scaffold and suggest that 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one could also undergo similar transformations, potentially leading to a wide range of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of amino and methyl groups can affect the compound's solubility, melting point, and stability. The related compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has a calculated density, which is a result of its crystalline structure . The anticonvulsant activities of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were evaluated, indicating that the substitution pattern on the benzoxazinone ring can significantly impact biological activity . This suggests that the physical and chemical properties of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one would be important for its potential applications in medicinal chemistry.

Scientific Research Applications

Phytochemical Research and Agronomic Utility

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including variants like 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied in phytochemistry. These compounds, originally isolated from the Poaceae family plants, demonstrate a range of biological properties such as phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal effects. Their potential agronomic utility is highlighted by their involvement in plant metabolism, detoxification mechanisms, and degradation in various ecological systems. Research has focused on developing synthetic methodologies for these compounds to facilitate their large-scale production and application in agronomy (Macias et al., 2006).

Allelopathy and Ecological Roles

The ecological role of benzoxazinones, including 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, has been explored, particularly in relation to allelopathy. These compounds are integral to the chemical defense mechanisms of plants, exhibiting notable phytotoxic, antifungal, antimicrobial, and antifeedant properties. The study of their degradation dynamics has led to the discovery of various compounds of ecological significance. They have also been considered as leads for natural herbicide models, emphasizing their potential application in sustainable agriculture (Macias et al., 2009).

Synthesis and Chemical Applications

Efforts have been made in the synthesis of benzoxazin-3(4H)-one derivatives, including methodologies for the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives. Such research enhances the understanding of these compounds' chemical properties and potential applications in various fields, including pharmaceuticals (Meng et al., 2009).

Structure-Activity Relationships and Herbicide Development

The structure-activity relationships of benzoxazinones have been studied with a focus on their phytotoxic effects. This research is critical in understanding the ecological role of these compounds and in proposing new models for herbicides based on the 1,4-benzoxazine skeleton. Such studies contribute to the development of natural herbicide models and enhance understanding of plant defense mechanisms (Macias et al., 2005).

properties

IUPAC Name

7-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYJTIARQJQCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377457
Record name 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

141068-81-7
Record name 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-methyl-7-nitro-2H-1,4-benzoxazin-3-one (DE 19802239, 2.43 g, 11.67 mmol) in EtOH (20 mL) and water (10 mL) is added ammonium chloride (6.25 g, 116.70 mmol). To this mixture is added iron (1.95 g, 35.00 mmol) in 3 equal portions. The resulting mixture is heated to 80° C. for 2 h at which time the reaction is cooled to room temperature followed by addition of CH2Cl2 (100 mL). The resulting mixture is filtered through celite and the filtrate is further diluted with water (100 mL). The organic layer is separated followed by further extraction of the aqueous phase with CH2Cl2 (3×50 mL). The organic phases are combined, dried over Na2SO4 and concentrated under reduced pressure, and the product is purified by silica gel column chromatography (EtOAc) to give the title compound in quantitative yield, MS m/z 179.1 (M+H)+.
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
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Quantity
10 mL
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solvent
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6.25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Szabó, BI Károlyi, AG Vaskó, A Potor… - ACS Chemical …, 2022 - ACS Publications
The identification and characterization of novel triazolopyridine derivatives with selective α5 subunit-containing GABA A receptor negative allosteric modulator (NAM) activity are …
Number of citations: 1 pubs.acs.org

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